(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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Overview
Description
Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside is a complex carbohydrate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside typically involves the protection of hydroxyl groups followed by glycosylation reactions. One common method includes the use of benzylidene as a protecting group for the 4,6-hydroxyl groups of the glucopyranoside. The reaction conditions often involve the use of acid catalysts to facilitate the formation of the benzylidene acetal.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the glucopyranoside moiety, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or azides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate structures.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside involves its interaction with specific molecular targets. The benzylidene group can facilitate binding to certain enzymes or receptors, modulating their activity. The glucopyranoside moiety may also play a role in cellular uptake and metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-O-allyl-4,6-O-benzylidene-a-D-mannopyranoside: Similar in structure but with an allyl group instead of a glucopyranoside.
Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-b-D-glucopyranoside: Contains a phthalimido group, offering different chemical properties and applications.
Uniqueness
Methyl 4,6-O-benzylidene-3-O-(b-D-glucopyranoside)-a-D-glucopyranoside is unique due to its specific combination of benzylidene and glucopyranoside groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H28O12 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C20H28O12/c1-27-19-14(24)16(32-20(26)17(25)13(23)12(22)10(7-21)31-20)15-11(29-19)8-28-18(30-15)9-5-3-2-4-6-9/h2-6,10-19,21-26H,7-8H2,1H3/t10-,11+,12-,13+,14+,15+,16+,17-,18?,19-,20+/m0/s1 |
InChI Key |
YIVFOTUSUITHPH-NWHJETTISA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O[C@]4([C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC4(C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
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